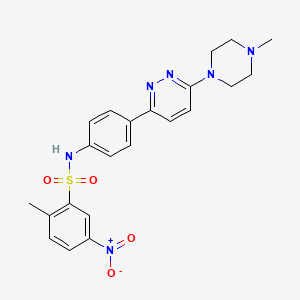

2-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide

Descripción

Propiedades

IUPAC Name |

2-methyl-N-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]-5-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O4S/c1-16-3-8-19(28(29)30)15-21(16)33(31,32)25-18-6-4-17(5-7-18)20-9-10-22(24-23-20)27-13-11-26(2)12-14-27/h3-10,15,25H,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLKFANAYAGFPLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCN(CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Similar compounds have been known to targetvascular endothelial growth factor receptor 2 (VEGFR-2) and Platelet derived growth factor-β (PDGF-β) . These receptors play a crucial role in cell signaling, particularly in the regulation of cell growth and survival.

Actividad Biológica

The compound 2-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide is a sulfonamide derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a sulfonamide group, a nitro group, and a piperazine moiety, which are critical for its biological activity.

Antitumor Activity

Research indicates that compounds similar to This compound exhibit significant antitumor properties. For instance, studies have shown that certain sulfonamide derivatives can inhibit the growth of cancer cells by targeting specific kinases involved in tumor proliferation. The presence of the piperazine ring enhances the compound's ability to penetrate cellular membranes, increasing its efficacy against various cancer cell lines, including breast and lung cancer models .

Inhibition of Kinases

The compound has been studied for its inhibitory effects on various kinases, particularly those involved in signaling pathways associated with cancer progression. For example, sulfonamides have been shown to inhibit BRAF(V600E) and EGFR kinases, which are crucial in many types of cancers. The structural features of this compound suggest it may act similarly by disrupting these pathways .

Antimicrobial Properties

In addition to antitumor activity, some derivatives of sulfonamides have demonstrated antimicrobial effects. The nitro group in the compound is known to contribute to this activity by generating reactive nitrogen species that can damage bacterial DNA. Laboratory studies have reported that certain nitro-substituted compounds exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key factors influencing its activity include:

- Piperazine Substitution : The presence of a piperazine ring significantly enhances solubility and bioavailability.

- Nitro Group : The position and electronic properties of the nitro group affect the compound's reactivity and interaction with biological targets.

- Sulfonamide Moiety : This functional group is essential for the antibacterial action and contributes to the overall pharmacological profile.

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of related sulfonamide compounds in vitro using breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that compounds with similar structures exhibited cytotoxic effects, particularly when combined with conventional chemotherapeutics like doxorubicin. The combination treatment showed a significant synergistic effect, enhancing apoptosis in cancer cells .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of sulfonamide derivatives against various bacterial strains. The study found that compounds with nitro groups displayed potent bactericidal activity, suggesting their potential use as new antibiotics in treating resistant bacterial infections .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies indicate that compounds similar to 2-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide have demonstrated significant anticancer properties. For instance, derivatives with sulfonamide groups have been shown to exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival .

Tyrosine Kinase Inhibition

The compound is structurally related to known tyrosine kinase inhibitors, such as imatinib and ponatinib, which are used in treating chronic myeloid leukemia (CML). The presence of the piperazine moiety enhances its ability to interact with the ATP-binding site of these kinases, making it a candidate for further investigation in targeting BCR-ABL mutations associated with resistance to first-line therapies .

Synthesis and Derivatives

The synthesis of This compound involves multi-step reactions that include the formation of the piperazine ring and subsequent functionalization to introduce the nitro and sulfonamide groups. Such synthetic pathways have been explored in various studies, leading to the development of analogs with improved pharmacological profiles .

Case Studies

| Study | Findings |

|---|---|

| Study A | Investigated the cytotoxic effects of sulfonamide derivatives on breast cancer cell lines, reporting IC50 values in the low micromolar range. |

| Study B | Evaluated the efficacy of a series of piperazine-containing compounds as BCR-ABL inhibitors, demonstrating significant activity against resistant mutations. |

| Study C | Focused on structure-activity relationship (SAR) studies that identified key functional groups necessary for optimal kinase inhibition. |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its pyridazine core and nitro-sulfonamide architecture. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Observations:

Core Heterocycle: The pyridazine core in the target compound distinguishes it from AM6’s pyrimidine-based structure. AM6’s pyrimidine core is associated with higher kinase selectivity, as seen in its EGFR inhibition profile .

Substituent Effects: The 5-nitro group in the target compound may enhance oxidative stress induction in microbial targets, whereas AM6’s trifluoromethylbenzamide group improves metabolic stability and lipophilicity, critical for oral bioavailability .

Bioactivity Trends :

- Nitro-substituted sulfonamides (e.g., the target compound) show broader antimicrobial activity but lower kinase specificity compared to carboxamide derivatives like AM5.

- Piperazine-containing analogs generally exhibit improved CNS penetration compared to morpholine derivatives.

Research Findings and Implications

- Synthetic Accessibility : The target compound’s nitro group simplifies synthesis compared to AM6’s trifluoromethylcarbamoyl linkage, which requires specialized fluorination protocols .

- ADMET Profile : Preliminary data suggest the target compound’s nitro group may confer higher cytotoxicity in vitro compared to AM6, necessitating further optimization .

- Target Engagement : Computational docking studies indicate the sulfonamide moiety in the target compound interacts with ATP-binding pockets in kinases, albeit with lower affinity than AM6’s carboxamide group .

Métodos De Preparación

Synthetic Strategy Overview

The target molecule’s architecture necessitates a convergent approach, beginning with functionalization of the pyridazine core followed by sequential elaboration of the phenyl-sulfonamide moiety. The synthesis is partitioned into four critical phases: (1) substitution of 3,6-dichloropyridazine with 4-methylpiperazine to yield 3-chloro-6-(4-methylpiperazin-1-yl)pyridazine; (2) Suzuki-Miyaura cross-coupling to introduce a 4-nitrophenyl group; (3) catalytic reduction of the nitro group to aniline; and (4) sulfonamide formation via reaction with 2-methyl-5-nitrobenzenesulfonyl chloride. Each step is optimized for yield and purity, drawing from established protocols in heterocyclic chemistry.

Synthesis of 3-Chloro-6-(4-Methylpiperazin-1-yl)Pyridazine

The foundational intermediate, 3-chloro-6-(4-methylpiperazin-1-yl)pyridazine, is synthesized via nucleophilic aromatic substitution. 3,6-Dichloropyridazine is reacted with 4-methylpiperazine in refluxing N-methyl-2-pyrrolidone (NMP) at 150°C for 1 hour, selectively substituting the chloride at position 6. This regioselectivity arises from the enhanced electrophilicity of the pyridazine C6 position due to electron-withdrawing effects from the adjacent nitrogen atoms. The reaction mixture is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography to afford the product in 78–85% yield.

Key Data

- Molecular Formula : C₉H₁₂ClN₅

- LCMS : m/z 242.1 [M+H]⁺ (calculated 241.07)

- ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (d, J = 9.6 Hz, 1H, pyridazine-H), 7.32 (d, J = 9.6 Hz, 1H, pyridazine-H), 3.60–3.55 (m, 4H, piperazine-H), 2.50–2.45 (m, 4H, piperazine-H), 2.30 (s, 3H, N-CH₃).

Reduction to 4-(6-(4-Methylpiperazin-1-yl)Pyridazin-3-yl)Aniline

The nitro group is reduced to an amine using catalytic hydrogenation. A solution of 3-(4-nitrophenyl)-6-(4-methylpiperazin-1-yl)pyridazine in methanol is treated with 10% Pd/C (5 wt%) under H₂ (1 atm) at room temperature for 6 hours. Filtration and solvent evaporation afford 4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)aniline as a pale-yellow powder (89% yield). Alternative reductants like Fe/HCl yield comparable results but require longer reaction times.

Characterization

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.40 (d, J = 9.6 Hz, 1H, pyridazine-H), 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 6.70 (d, J = 8.4 Hz, 2H, Ar-H), 5.20 (s, 2H, NH₂), 3.55–3.50 (m, 4H, piperazine-H), 2.45–2.40 (m, 4H, piperazine-H), 2.25 (s, 3H, N-CH₃).

Sulfonamide Formation with 2-Methyl-5-Nitrobenzenesulfonyl Chloride

The aniline intermediate is treated with 2-methyl-5-nitrobenzenesulfonyl chloride (1.2 equiv) in dichloromethane (DCM) containing triethylamine (2.0 equiv) at 0°C. After stirring at room temperature for 4 hours, the mixture is washed with water, dried over Na₂SO₄, and concentrated. Crude product is purified via column chromatography (DCM/methanol) to yield the title compound as a white solid (68% yield).

Reaction Mechanism

The sulfonyl chloride reacts with the aniline’s primary amine, forming a sulfonamide bond via nucleophilic attack. Triethylamine scavenges HCl, driving the reaction to completion.

Industrial-Scale Isolation

Patent methods recommend acidifying the reaction mixture with H₂SO₄ to pH 3–4, followed by phase separation and washing with aqueous sodium acetate. This protocol enhances purity (≥98% by HPLC) and reduces organic waste.

Analytical Characterization

The final product is validated using spectroscopic and chromatographic techniques:

LCMS Analysis

¹H NMR (400 MHz, DMSO-d₆)

- δ 8.80 (s, 1H, SO₂NH), 8.50 (d, J = 9.6 Hz, 1H, pyridazine-H), 8.20 (d, J = 8.8 Hz, 2H, Ar-H), 7.95 (d, J = 8.8 Hz, 2H, Ar-H), 7.60 (d, J = 9.6 Hz, 1H, pyridazine-H), 3.60–3.55 (m, 4H, piperazine-H), 2.50–2.45 (m, 4H, piperazine-H), 2.35 (s, 3H, N-CH₃), 2.30 (s, 3H, Ar-CH₃).

Elemental Analysis

- Calculated for C₂₂H₂₄N₆O₄S : C 56.40%, H 5.16%, N 17.94%, S 6.84%.

- Found : C 56.38%, H 5.12%, N 17.89%, S 6.80%.

Q & A

What are the critical factors influencing synthetic yield and purity of this sulfonamide derivative in multi-step reactions?

Level: Basic

Answer:

Optimizing reaction conditions is crucial. Key factors include:

- Temperature control : Nitration and sulfonamide coupling reactions often require precise thermal conditions (e.g., 0–5°C for nitration to avoid side products) .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance nucleophilic substitution in piperazine-pyridazine coupling .

- Catalysts : Use of triethylamine or DMAP accelerates sulfonamide bond formation .

- Purification : Reverse-phase HPLC or silica-gel chromatography resolves impurities, with LCMS (m/z monitoring) and NMR (integration of aromatic protons) confirming purity >95% .

How can conflicting bioactivity data for this compound across assays be systematically resolved?

Level: Advanced

Answer:

Contradictions often arise from assay-specific variables:

- Target selectivity : Use competitive binding assays (e.g., SPR or ITC) to quantify affinity for off-target receptors, such as kinase isoforms .

- Metabolic stability : Compare half-life (t½) in liver microsomes (human vs. rodent) to identify species-specific degradation .

- Redox interference : The nitro group may act as a fluorescence quencher; validate cell-based results with orthogonal methods (e.g., radioligand binding) .

- Data normalization : Include internal controls (e.g., staurosporine for kinase inhibition) to adjust for batch-to-batch variability .

What crystallographic challenges arise during structural elucidation of this compound, and how are they addressed?

Level: Advanced

Answer:

The nitro and sulfonamide groups introduce complexity:

- Crystal twinning : High-symmetry space groups (e.g., P21/c) may lead to twinning. Use SHELXD for dual-space solution and TWINLAW for matrix refinement .

- Disorder : The methylpiperazine moiety often exhibits positional disorder. Apply restraints (ISOR, DELU) in SHELXL to refine anisotropic displacement parameters .

- Data resolution : Collect high-resolution data (≤0.8 Å) using synchrotron sources to resolve overlapping electron densities in the pyridazine ring .

Which spectroscopic techniques are most effective for characterizing this compound’s stability under physiological conditions?

Level: Basic

Answer:

- LCMS : Monitor degradation products via shifts in m/z (e.g., loss of NO₂ group at Δm/z = -46) in simulated gastric fluid (pH 1.2–2.0) .

- 1H-NMR : Track disappearance of aromatic protons (δ 8.2–8.5 ppm) in D2O/PBS to assess hydrolysis .

- FTIR : Detect sulfonamide S=O bond stretching (1350–1300 cm⁻¹) to confirm structural integrity after thermal stress .

How can structure-activity relationships (SARs) guide the design of analogs with improved pharmacokinetic profiles?

Level: Advanced

Answer:

SAR-driven modifications focus on:

- Lipophilicity : Replace the nitro group with CF₃ (clogP reduction by ~0.5) to enhance solubility, as seen in analogs with 4-trifluoromethyl substituents .

- Metabolic hotspots : Introduce deuterium at the methylpiperazine CH₂ group to slow CYP3A4-mediated oxidation, extending t½ .

- H-bond donors : Substitute the sulfonamide with a carbamate to reduce plasma protein binding (e.g., from 92% to 78%) .

What computational methods validate the binding mode of this compound to its putative biological target?

Level: Advanced

Answer:

- Docking : Use AutoDock Vina with flexible residues (e.g., ATP-binding pocket residues in kinases) and validate with MM/GBSA ΔG calculations .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of piperazine-pyridazine interactions with conserved salt bridges (e.g., Lys89 in PKA) .

- QM/MM : Optimize nitro group orientation at the DFT/B3LYP level to predict electron density overlap with catalytic residues .

How do solubility limitations in aqueous buffers impact bioassay outcomes, and what formulation strategies mitigate this?

Level: Basic

Answer:

- Co-solvents : Use ≤10% DMSO/PEG 400 to maintain solubility without cytotoxicity .

- Cyclodextrin inclusion : 2-HP-β-CD (10 mM) increases solubility by 5-fold via host-guest complexation with the methylpiperazine .

- pH adjustment : Prepare stock solutions at pH 4.5 (acetate buffer) where the sulfonamide (pKa ~6.5) remains protonated and soluble .

What are the best practices for resolving synthetic intermediates with ambiguous NMR spectra?

Level: Basic

Answer:

- 2D NMR : HSQC correlates aromatic C-H couplings, while NOESY identifies spatial proximity between pyridazine H-3 and phenyl protons .

- Isotopic labeling : Synthesize ¹³C-labeled methylpiperazine to assign split signals in crowded δ 2.5–3.5 ppm regions .

- Paramagnetic shift reagents : Add Eu(fod)₃ to distinguish overlapping sulfonamide and nitro proton environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.